D-azidothreonine CHA salt
CAS No.:
Cat. No.: VC0212970
Molecular Formula: C10H20N4O3
Molecular Weight: 244.29
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N4O3 |
|---|---|
| Molecular Weight | 244.29 |
Introduction
Chemical Structure and Properties
Molecular Structure
D-azidothreonine CHA salt features a specific stereochemical configuration at the alpha carbon and beta carbon of the threonine backbone. In its unprotected form, the compound consists of cyclohexanaminium (2R,3S)-2-azido-3-hydroxybutanoate, reflecting the D-configuration of the amino acid. The tert-butyl ether protected variant is formally known as cyclohexanaminium (2R,3S)-2-azido-3-tert-butoxybutanoate .
The structure contains several key functional groups: the azido group (N₃) at the alpha carbon position (replacing the amino group found in natural threonine), a hydroxyl group at the beta position (which may be protected as in the tert-butyl ether form), and a carboxylate group that forms an ionic bond with the cyclohexylamine counterion. This arrangement creates a compound with unique chemical reactivity and physical properties.
The stereochemistry of D-azidothreonine CHA salt is particularly important for its biological and chemical applications. The D-configuration at the alpha carbon provides mirror-image stereochemistry compared to naturally occurring L-amino acids, which can confer resistance to proteolytic degradation when incorporated into peptides.
Physical and Chemical Properties
D-azidothreonine CHA salt exhibits distinct physical and chemical properties that influence its handling, storage, and application in research settings. The tert-butyl ether protected form has the following specifications:
The unprotected form typically has a molecular weight around 244.29 g/mol, similar to its L-counterpart. The compound is generally obtained as a crystalline solid, with solubility properties influenced by the CHA salt formation, which typically enhances water solubility compared to the free acid.
The azido group confers specific reactivity patterns that distinguish this compound from standard amino acids. The azido functionality is particularly noted for its ability to participate in click chemistry reactions, especially cycloadditions with alkynes. This reactivity forms the basis for many of the compound's research applications in bioconjugation and chemical biology.
Hazard Profile
Safety considerations are essential when working with D-azidothreonine CHA salt, as the compound presents several hazards that require appropriate handling precautions. According to available safety information, D-azidothreonine tert-butyl ether CHA salt is associated with the following hazards:
These hazard classifications necessitate proper laboratory safety protocols, including the use of personal protective equipment, adequate ventilation, and appropriate waste disposal procedures. Additionally, as an azide-containing compound, general precautions applicable to azides should be observed, including avoiding shock, friction, and heat, which could potentially lead to decomposition under extreme conditions.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of D-azidothreonine CHA salt typically employs D-threonine as the starting material, followed by a series of chemical transformations to introduce the azido functionality. While specific synthetic protocols may vary, the general approach involves diazotization of the alpha-amino group followed by nucleophilic displacement with an azide source, typically sodium azide.
For the preparation of the tert-butyl ether protected form, additional steps are required to protect the hydroxyl group. This is commonly achieved through reaction with tert-butanol under acidic conditions or with isobutylene in the presence of an acid catalyst. The final step in the synthesis involves salt formation with cyclohexylamine to produce the stable CHA salt.
Alternative synthetic approaches may utilize other D-threonine derivatives or employ enzymatic methods for stereoselective synthesis. The choice of synthetic route often depends on factors such as scale, available starting materials, required purity, and specific structural requirements of the final product.
Purification and Characterization
After synthesis, purification of D-azidothreonine CHA salt typically involves techniques such as recrystallization, column chromatography, or HPLC to achieve the high purity required for research applications. The purity of commercial preparations is generally >95% , reflecting the stringent requirements for research-grade materials.
Characterization of the purified compound commonly employs multiple analytical techniques to confirm structure and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structural arrangement and stereochemistry
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Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern
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Infrared (IR) spectroscopy identifies functional groups, with the azido group showing a characteristic strong absorption band
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High-Performance Liquid Chromatography (HPLC) assesses purity and can detect impurities present in small quantities
These analytical methods collectively ensure the identity, purity, and structural integrity of the compound for research applications.
Biological and Chemical Reactivity
Chemical Reactivity Profile
The reactivity of D-azidothreonine CHA salt is largely defined by the presence of the azido group, which participates in several important reaction types. The azido functionality serves as a masked amine, able to be converted to an amino group through reduction. More significantly, it participates in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a prototypical "click chemistry" reaction.
The azido group can also undergo various substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Additionally, the carboxylate and hydroxyl groups present in the molecule provide sites for further chemical modifications, allowing for the creation of more complex derivatives.
The stereochemistry of the compound influences its reactivity by affecting the spatial orientation of the functional groups. This stereochemical control is particularly important in reactions where stereoselectivity is desired, such as in the synthesis of complex natural products or pharmaceutical intermediates.
Biological Relevance
The D-configuration of D-azidothreonine CHA salt distinguishes it from naturally occurring L-amino acids found in proteins. This stereochemical difference has important implications for its biological interactions. When incorporated into peptides, D-amino acids generally increase resistance to proteolytic degradation, as most natural proteases are specific for L-amino acids.
The azido group provides a bioorthogonal handle for selective chemical modifications in biological systems. This property is valuable for applications such as protein labeling, imaging, and the development of modified peptides with enhanced pharmacological properties. The bioorthogonality of azide-alkyne reactions, which can occur in the presence of complex biological functionalities without cross-reactivity, makes this compound particularly useful for in vivo and in vitro biological studies.
Applications in Research and Development
Chemical Biology Applications
D-azidothreonine CHA salt finds significant applications in chemical biology, particularly in the development of bioorthogonal chemistry techniques. The azido group allows for specific labeling of biomolecules through click chemistry reactions, enabling the study of protein structure, dynamics, and interactions in complex biological systems.
The compound can be incorporated into peptides and proteins either through solid-phase peptide synthesis or, in some cases, through the use of engineered translation systems that can incorporate non-canonical amino acids. Once incorporated, the azido functionality provides a specific site for attachment of probes, fluorophores, affinity tags, or other functional molecules through bioorthogonal reactions.
These applications have contributed to advances in protein engineering, the development of targeted drug delivery systems, and the creation of biomolecular imaging tools. The stereochemical properties of the D-isomer provide additional advantages in terms of stability and resistance to enzymatic degradation in biological environments.
Pharmaceutical Research
In pharmaceutical research, D-azidothreonine CHA salt and its derivatives have potential applications in drug discovery and development. The compound can serve as a building block for the synthesis of more complex drug candidates, particularly those requiring specific stereochemistry for biological activity.
The incorporation of D-azidothreonine into peptide therapeutics can enhance their pharmacological properties by:
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Increasing resistance to proteolytic degradation, thereby extending half-life
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Modifying conformational properties to enhance target binding
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Providing sites for conjugation to improve solubility, cell penetration, or targeting
These properties make D-azidothreonine derivatives valuable tools in the development of peptide-based drugs, which represent a growing segment of the pharmaceutical industry.
Materials Science
Beyond biological applications, D-azidothreonine CHA salt has potential uses in materials science, particularly in the development of functional materials with specific stereochemical properties. The compound can serve as a chiral building block for the creation of materials with defined three-dimensional structures, which may exhibit unique optical, electronic, or mechanical properties.
The click chemistry capability provided by the azido group allows for the modular assembly of complex materials through selective and efficient coupling reactions. This approach facilitates the design of materials with precise structural control at the molecular level, which is increasingly important in advanced materials applications.
Comparative Analysis with Related Compounds
Comparison with L-azidothreonine CHA salt
D-azidothreonine CHA salt and its enantiomer, L-azidothreonine CHA salt, share the same chemical formula but differ in their stereochemical configuration. This difference results in distinct properties and applications.
The L-isomer (2S,3R) has a molecular weight of 244.29 g/mol and is structurally described as (2S)-2-azido-3-hydroxybutanoic acid;cyclohexanamine . The different stereochemistry affects properties such as optical rotation, interaction with biological systems, and reactivity in asymmetric synthesis.
While the L-isomer more closely mimics the configuration of naturally occurring amino acids, the D-isomer offers advantages in terms of stability against proteolytic degradation. This complementarity makes both isomers valuable for different research applications, with the choice between them depending on the specific requirements of the intended use.
Comparative Properties Table
This comparison highlights the complementary nature of these stereoisomers and their distinct applications in research settings.
Related Azido Amino Acids
D-azidothreonine CHA salt belongs to a broader family of azido-modified amino acids, which includes compounds such as azidoalanine, azidophenylalanine, and azidoleucine. These compounds share the common feature of an azido group replacing the amino group of a standard amino acid, but differ in their side chain structures and stereochemistry.
Each of these compounds offers unique properties based on the core amino acid structure. For instance, D-azidoasparagine has been studied for applications in protein folding studies , while azidophenylalanine provides aromatic properties that can be useful in certain applications such as fluorescence studies and pi-stacking interactions.
The choice between these different azido amino acids depends on factors such as the desired side chain properties, stereochemical requirements, and specific reactivity profiles needed for the intended application.
Current Research and Future Perspectives
Recent Advances
Recent research involving D-azidothreonine and related compounds has focused on expanding their applications in bioconjugation chemistry and structural biology. Advances in click chemistry protocols have improved reaction efficiency and biocompatibility, enhancing the utility of azido-modified amino acids for in vivo applications.
Studies on the crystal structure of D-threonine aldolase from Alcaligenes xylosoxidans have provided insights into the enzymatic processing of D-threonine derivatives, which may have implications for the metabolic fate of D-azidothreonine in biological systems . This research has revealed structural features that distinguish D-specific enzymes from their L-counterparts, highlighting the importance of stereochemistry in biological recognition and processing.
Additionally, improvements in synthetic methodologies have made azido amino acids more accessible for research, enabling wider exploration of their applications in diverse fields from medicinal chemistry to materials science.
Research Gaps and Challenges
Despite progress in understanding and utilizing D-azidothreonine CHA salt, several research gaps and challenges remain. These include:
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Limited comprehensive characterization data available in the published literature
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Need for improved synthetic routes with higher yields and stereoselectivity
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Incomplete understanding of the long-term stability under various storage conditions
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Challenges in incorporating multiple azido amino acids in close proximity due to potential steric hindrance or electronic effects
Addressing these challenges will require interdisciplinary approaches combining expertise in synthetic organic chemistry, structural biology, and analytical chemistry. Development of new analytical methods for more precise characterization of azido compounds in complex biological environments also represents an important area for future research.
Future Directions
The future of D-azidothreonine CHA salt research holds promising directions across multiple fields. Emerging applications include:
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Development of D-peptide therapeutics with enhanced stability and unique conformational properties
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Creation of novel biomaterials through stereoselective assembly of azido-functionalized building blocks
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Application in targeted drug delivery systems utilizing bioorthogonal chemistry for in vivo activation
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Integration with emerging technologies such as artificial intelligence for prediction of optimal incorporation sites in proteins
As synthetic methods continue to improve and analytical techniques become more sophisticated, the applications of D-azidothreonine CHA salt are likely to expand, contributing to advances in both fundamental research and applied technologies.
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